molecular formula C10H16Cl2N2 B2400484 Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine CAS No. 373356-36-6

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine

Cat. No.: B2400484
CAS No.: 373356-36-6
M. Wt: 235.15
InChI Key: XMKGZYDZSXRTKI-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine is an organic compound that features a cyclopropyl group attached to a 2-pyridin-4-yl-ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine typically involves the reaction of cyclopropylamine with 2-(4-pyridyl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as cyclopropyl-(2-pyridin-4-yl-ethyl)-ketone.

    Reduction: Reduced derivatives with saturated bonds.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can confer rigidity to the molecule, affecting its binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(2-pyridin-2-yl-ethyl)-amine
  • Cyclopropyl-(2-pyridin-3-yl-ethyl)-amine
  • Cyclopropyl-(2-pyridin-5-yl-ethyl)-amine

Uniqueness

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The 4-position on the pyridine ring allows for specific interactions that are not possible with other positional isomers, making it a valuable compound for targeted applications.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-10(1)12-8-5-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFKXLFZJPNBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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